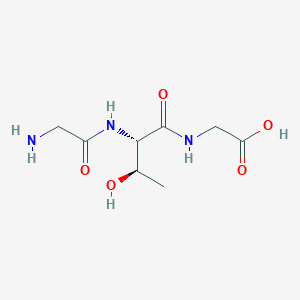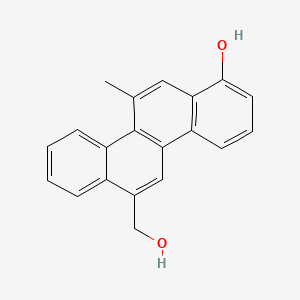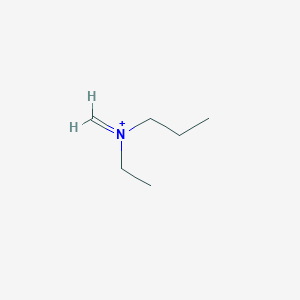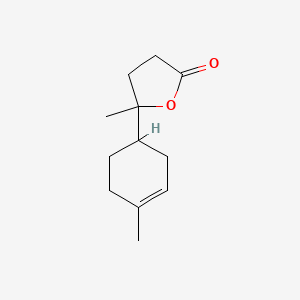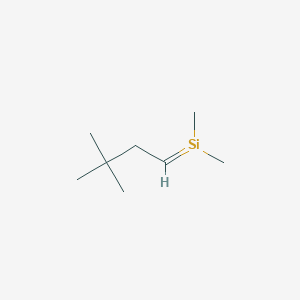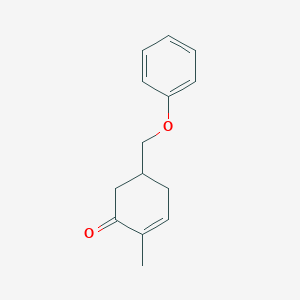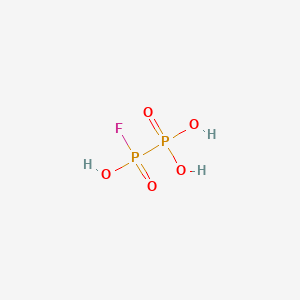
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione is a unique organophosphorus compound characterized by the presence of fluorine and hydroxyl groups attached to a diphosphane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione typically involves the reaction of a fluorinated precursor with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2-methylcyclopropane
- 1-Fluoro-4-nitrobicyclo[2.2.1]heptane
- 1-Fluoro-2,4-dinitrophenyl-5-l-alanine amide
Uniqueness
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione is unique due to its specific combination of fluorine and hydroxyl groups attached to a diphosphane backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
82229-00-3 |
|---|---|
Molecular Formula |
FH3O5P2 |
Molecular Weight |
163.97 g/mol |
IUPAC Name |
[fluoro(hydroxy)phosphoryl]phosphonic acid |
InChI |
InChI=1S/FH3O5P2/c1-7(2,3)8(4,5)6/h(H,2,3)(H2,4,5,6) |
InChI Key |
HNQXERUSQHTLBY-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)P(=O)(O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


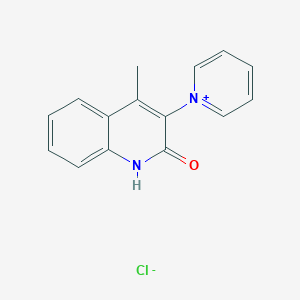
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
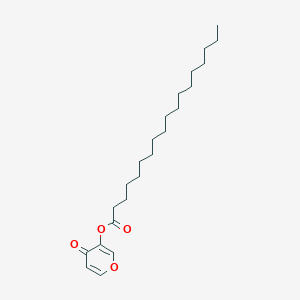
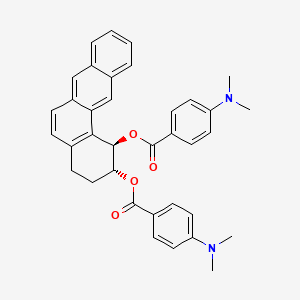
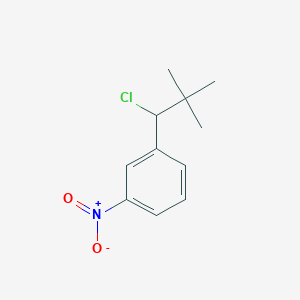
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
